REACTION_SMILES
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[Al+3:2].[C:10]([CH3:11])(=[O:12])[NH:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[CH3:5][N:6]([CH3:7])[CH:8]=[O:9].[Cl-:1].[Cl-:3].[Cl-:4].[ClH:27].[O:20]=[C:21]1[CH2:22][CH2:23][C:24](=[O:25])[O:26]1>>[C:10]([CH3:11])(=[O:12])[NH:13][c:14]1[cH:15][cH:16][c:17]([C:24]([CH2:23][CH2:22][C:21](=[O:20])[OH:26])=[O:25])[cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)O1
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Name
|
|
Type
|
product
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Smiles
|
CC(=O)Nc1ccc(C(=O)CCC(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |